(R)-2-(Piperidin-2-yl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC13655708
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16Cl2N2 |
|---|---|
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | 2-[(2R)-piperidin-2-yl]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m1../s1 |
| Standard InChI Key | KZCMOLSHRLXFRS-YQFADDPSSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)C2=CC=CC=N2.Cl.Cl |
| SMILES | C1CCNC(C1)C2=CC=CC=N2.Cl.Cl |
| Canonical SMILES | C1CCNC(C1)C2=CC=CC=N2.Cl.Cl |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of (R)-2-(Piperidin-2-yl)pyridine dihydrochloride is C₁₀H₁₆Cl₂N₂, with a molecular weight of 235.15 g/mol . The compound features a pyridine ring connected to a piperidine ring, with the (R)-configuration at the chiral center (C2 of the piperidine ring) . This stereochemistry is critical for its interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles .
Key Structural Features:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to base stability and hydrogen-bonding capacity.
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Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, providing conformational flexibility and basicity.
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Dihydrochloride Salt: Enhances aqueous solubility via protonation of the piperidine nitrogen .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a nucleophilic substitution reaction between 2-chloropyridine and (R)-piperidine-2-carboxylic acid derivatives. A common pathway includes:
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Amination: Reacting 2-chloropyridine with (R)-piperidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) .
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .
Industrial-Scale Production: Continuous flow reactors are employed to optimize yield (>75%) and purity (>95%) while minimizing by-products .
Reaction Optimization
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Temperature: 80–100°C to balance reaction rate and side-product formation.
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Solvent Polarity: DMF or acetonitrile improves nucleophilicity.
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Stoichiometry: Excess piperidine (1.2–1.5 equiv) ensures complete conversion .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 235.15 g/mol | |
| Melting Point | Not reported | |
| Solubility | Soluble in water, DMSO, methanol | |
| Storage Conditions | 0–8°C under inert atmosphere | |
| Purity | ≥95% (HPLC) |
Spectroscopic Data:
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¹H NMR (D₂O): δ 1.50–1.70 (m, 6H, piperidine), 3.20–3.40 (m, 2H, N–CH₂), 7.40–8.60 (m, 4H, pyridine) .
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IR: Peaks at 2500 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch).
Biological Activity and Mechanism
Pharmacological Properties
(R)-2-(Piperidin-2-yl)pyridine dihydrochloride exhibits ligand activity at G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors . Computational docking studies suggest the piperidine nitrogen forms salt bridges with Asp³.³² residues in GPCR binding pockets, modulating downstream signaling .
Dose-Response: Activity is concentration-dependent, with EC₅₀ values in the micromolar range for receptor binding assays .
Comparative Analysis with Analogues
| Compound | Structure | Key Differences |
|---|---|---|
| (S)-2-(Piperidin-2-yl)pyridine | Mirror-image enantiomer | Lower affinity for 5-HT receptors |
| 4-(Piperidin-4-yl)pyridine | Piperidine at pyridine 4-position | Altered receptor selectivity |
| Anabasine hydrochloride | Similar bicyclic structure | Natural alkaloid with nicotinic activity |
The (R)-enantiomer’s rigid geometry enhances hydrophobic interactions, making it preferential for CNS-targeted therapies .
Applications in Research and Industry
Medicinal Chemistry
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Drug Development: Serves as a scaffold for antipsychotic and antidepressant candidates due to its GPCR modulation .
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Enzyme Inhibition: Derivatives act as inhibitors for kinases and proteases, explored in cancer therapy .
Material Science
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Coordination Chemistry: Forms complexes with transition metals (e.g., Ru, Pd) for catalytic applications .
Analytical Chemistry
Recent Advances and Future Directions
Recent studies (2024–2025) highlight its potential in:
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